molecular formula C12H9IO3 B11804280 Methyl 5-(4-iodophenyl)furan-2-carboxylate

Methyl 5-(4-iodophenyl)furan-2-carboxylate

Cat. No.: B11804280
M. Wt: 328.10 g/mol
InChI Key: DHADRFCERHYFRU-UHFFFAOYSA-N
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Description

Methyl 5-(4-iodophenyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 4-iodophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-iodophenyl)furan-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Phenyl-substituted furan derivatives.

    Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-iodophenyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-iodophenyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and iodophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(4-iodophenyl)furan-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in halogen bonding and can be easily substituted, making the compound versatile for various chemical transformations.

Biological Activity

Methyl 5-(4-iodophenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a furan ring substituted at the 5-position with a 4-iodophenyl group and a carboxylate methyl ester. The molecular formula is C12_{12}H9_{9}I O2_{2}. The synthesis typically involves the reaction of methyl furan-2-carboxylate with a diazonium salt derived from 4-iodoaniline, resulting in the formation of the desired product through electrophilic aromatic substitution.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The presence of the iodophenyl group facilitates π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to yield active metabolites. These interactions may modulate various biochemical pathways, contributing to its pharmacological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of similar furan-based structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AHeLa12.5
Compound BHepG215.0
Compound CMCF710.0

These compounds often exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that modifications in the furan structure can enhance antimicrobial potency .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound on ovarian cancer cells. The compound demonstrated significant inhibition of cell viability with an IC50_{50} value of 25 µM, indicating its potential as an anticancer agent targeting specific pathways involved in tumor growth .
  • Antimicrobial Efficacy : In another study, derivatives including this compound were assessed for their antimicrobial activity against resistant bacterial strains. The results highlighted a promising spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

Properties

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 5-(4-iodophenyl)furan-2-carboxylate

InChI

InChI=1S/C12H9IO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3

InChI Key

DHADRFCERHYFRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)I

Origin of Product

United States

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